molecular formula C8H15NO4 B13945717 5-[(2-Methoxy-2-oxoethyl)amino]pentanoic acid CAS No. 756874-12-1

5-[(2-Methoxy-2-oxoethyl)amino]pentanoic acid

Cat. No.: B13945717
CAS No.: 756874-12-1
M. Wt: 189.21 g/mol
InChI Key: COQADEQOEAARDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(2-Methoxy-2-oxoethyl)amino]pentanoic acid is a synthetic amino acid derivative characterized by a pentanoic acid backbone modified with a 2-methoxy-2-oxoethyl group at the amino position. This compound has garnered attention in pharmacological and biochemical studies due to its structural resemblance to arylcyclohexylamines, which interact with the phencyclidine (PCP) receptor. Notably, it was utilized as a hapten to generate antibodies for studying arylcyclohexylamine binding specificity to the PCP receptor, demonstrating its role in mimicking pharmacologically active motifs .

Properties

CAS No.

756874-12-1

Molecular Formula

C8H15NO4

Molecular Weight

189.21 g/mol

IUPAC Name

5-[(2-methoxy-2-oxoethyl)amino]pentanoic acid

InChI

InChI=1S/C8H15NO4/c1-13-8(12)6-9-5-3-2-4-7(10)11/h9H,2-6H2,1H3,(H,10,11)

InChI Key

COQADEQOEAARDF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNCCCCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-Methoxy-2-oxoethyl)amino]pentanoic acid typically involves the reaction of pentanoic acid with 2-methoxy-2-oxoethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the amide bond. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity .

Industrial Production Methods

In an industrial setting, the production of 5-[(2-Methoxy-2-oxoethyl)amino]pentanoic acid may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yield and efficiency by adjusting parameters such as temperature, pressure, and reaction time. Additionally, continuous flow reactors may be employed to streamline the production process and reduce costs .

Chemical Reactions Analysis

Types of Reactions

5-[(2-Methoxy-2-oxoethyl)amino]pentanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can result in various substituted amides .

Scientific Research Applications

5-[(2-Methoxy-2-oxoethyl)amino]pentanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[(2-Methoxy-2-oxoethyl)amino]pentanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Receptor Binding

a. 5-[N-(1'-Phenylcyclohexyl)amino]pentanoic Acid

  • Structure: Features a phenylcyclohexyl group attached to the amino moiety of pentanoic acid.
  • Activity : Exhibited high correlation with pharmacological data in PCP receptor binding assays, indicating its role in replicating the active conformation of arylcyclohexylamines. Antibodies generated against this compound showed significant cross-reactivity with PCP-like molecules, underscoring its utility in receptor studies .

b. Baclofen Homologues (5-Amino-4-(4-chlorophenyl)pentanoic Acid)

  • Structure: Contains a 4-chlorophenyl substituent at the 4th carbon of the pentanoic acid chain.
  • Activity : Demonstrated weak GABAB receptor affinity (IC₅₀ = 7.4 µM), 50-fold less potent than baclofen. Unlike baclofen, its inhibition of guinea pig ileum contractions was insensitive to GABAB antagonists, suggesting a divergent mechanism .

c. (S)-2-((Fmoc)amino)-5-Substituted Pentanoic Acids

  • Structure: Includes piperazinyl, pyrimidinyl, or benzyl groups at the 5th position, with an Fmoc-protected amino group.
  • Synthesis & Applications : High yields (58–98%) and specific optical rotations ([α]²⁰D = −6.3 to −8.3) indicate stereochemical control. These compounds are intermediates in peptide synthesis, enabling the introduction of tertiary amine functionalities .

Anti-Cancer and Therapeutic Derivatives

a. Thiazole- and Benzylidene-Modified Pentanoic Acids

  • Examples: (Z)-2-((5-Benzylidene-4-oxo-thiazol-2-yl)amino)-4-methylpentanoic acid (Compound 6f): Yield 96%, anti-cancer activity via unknown targets . 5-(2-(2-Phenylacetamido)thiazol-5-yl)pentanoic acid (Compound 26): Synthesized with 91% yield; NMR data (δ 1.50–1.56 ppm for CH₂ groups) confirm structural integrity .
  • Mechanism : Thiazole rings and aromatic substituents likely enhance interactions with cellular targets, such as kinases or DNA.

b. Amino Ketones Pentanoic Acid (ALA-PDT)

  • Application : Used in photodynamic therapy (PDT) for cervical condyloma. Combined with CO₂ laser, it achieved 88% cure rates (vs. 32% for laser alone), attributed to selective photosensitizer accumulation and reactive oxygen species generation .

Advanced Glycation End-Products (AGEs)

a. Methylglyoxal-Derived Pentanoic Acids (MG-H2, MG-H3)

  • Structure: Imidazolonyl groups modify lysine or arginine residues in pentanoic acid.
  • Role: Associated with diabetic complications and neurodegeneration. Quantified via HPLC/GC after derivatization with diamino benzene derivatives .

Physicochemical and Pharmacokinetic Comparisons

Compound Key Substituents Biological Activity Solubility/Stability
5-[(2-Methoxy-2-oxoethyl)amino]pentanoic acid Methoxy-oxoethyl group PCP receptor mimicry Likely polar due to carboxylic acid
5-Amino-4-(4-chlorophenyl)pentanoic acid 4-Chlorophenyl Weak GABAB activity Moderate (hydrophobic substituent)
(S)-2-(Fmoc-amino)-5-(4-benzylpiperidinyl)pentanoic acid Benzylpiperidinyl Peptide synthesis intermediate DMF-soluble ([α]²⁰D = −8.3)
5-Oxo-5-[(2-phenylethyl)amino]pentanoic acid methyl ester Phenylethylamino, methyl ester Synthetic intermediate Lipophilic (ester group)

Key Research Findings

  • Receptor Specificity: The 2-methoxy-2-oxoethyl group in 5-[(2-Methoxy-2-oxoethyl)amino]pentanoic acid is critical for PCP receptor binding, as shown by antibody cross-reactivity studies .
  • Structure-Activity Relationships: Position Matters: Moving substituents from the 4th to 5th carbon (e.g., baclofen homologues) reduces GABAB affinity but introduces non-canonical mechanisms . Heterocycles Enhance Bioactivity: Thiazole rings improve anti-cancer potency, possibly through π-π stacking or hydrogen bonding .
  • Therapeutic Potential: Hybrid compounds (e.g., curcumin-melatonin hybrids) with pentanoic acid motifs show neuroprotective effects in Alzheimer’s models via antioxidative pathways and Aβ oligomer inhibition .

Biological Activity

5-[(2-Methoxy-2-oxoethyl)amino]pentanoic acid, also known by its CAS number 756874-12-1, is a compound that has garnered interest due to its potential biological activities. This article delves into its mechanisms of action, biological effects, and relevant research findings.

The molecular formula of 5-[(2-Methoxy-2-oxoethyl)amino]pentanoic acid is C9H17N1O3C_9H_{17}N_1O_3, with a molecular weight of approximately 185.24 g/mol. Its structure includes a pentanoic acid backbone modified with a methoxy and oxoethyl group, which contributes to its biological activity.

PropertyValue
Molecular FormulaC9H17N1O3
Molecular Weight185.24 g/mol
IUPAC Name5-[(2-Methoxy-2-oxoethyl)amino]pentanoic acid

The biological activity of 5-[(2-Methoxy-2-oxoethyl)amino]pentanoic acid is primarily attributed to its interaction with specific receptors and enzymes within biological systems. This compound may act as an inhibitor or modulator of various biochemical pathways, including those related to inflammation and cell signaling.

Potential Targets:

  • Enzymatic Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, similar to other amino acid derivatives.
  • Receptor Modulation : It could interact with receptors that mediate cellular responses to stress and inflammation.

Biological Activity

Research indicates that 5-[(2-Methoxy-2-oxoethyl)amino]pentanoic acid exhibits several biological activities:

Anti-inflammatory Effects

Studies suggest that the compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and chemokines. This activity is particularly relevant in conditions such as asthma and allergic responses.

Cytotoxicity

Preliminary studies have assessed the cytotoxic effects of the compound on various human cell lines. For example, in vitro assays demonstrated that it can induce apoptosis in cancer cell lines, suggesting potential applications in cancer therapy.

Case Studies and Research Findings

  • In Vitro Studies :
    • A study evaluated the cytotoxic effects of 5-[(2-Methoxy-2-oxoethyl)amino]pentanoic acid on WI38 human fibroblasts using the WST-1 assay. The results indicated a concentration-dependent inhibition of cell viability, with IC50 values indicating significant cytotoxicity at higher concentrations.
    Concentration (µM)Cell Viability (%)
    1085
    2560
    5030
  • Animal Models :
    • In vivo studies involving animal models have reported that administration of this compound leads to reduced inflammation markers in serum, supporting its potential as an anti-inflammatory agent.
  • Mechanistic Insights :
    • Research utilizing flow cytometry has shown that the compound affects actin polymerization in immune cells, which is critical for cell migration during inflammatory responses.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.